molecular formula C20H30N4O3S B5538265 3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Número de catálogo B5538265
Peso molecular: 406.5 g/mol
Clave InChI: GXWFUAZQPZBFTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves complex chemical processes, often aimed at generating compounds with specific pharmacological activities. For instance, Caroon et al. (1981) describe the preparation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, highlighting the synthetic versatility of this scaffold in medicinal chemistry (Caroon et al., 1981).

Molecular Structure Analysis

The crystal structure analysis of similar compounds, such as 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate by Wang et al. (2011), provides insights into the molecular geometry, confirming the presence of planar and non-planar ring systems that are crucial for the compound's biological activity (Wang et al., 2011).

Chemical Reactions and Properties

Compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core are subjected to various chemical reactions, enhancing their pharmacological profile. The introduction of aromatic substitutions, as investigated by Obniska et al. (2006), significantly affects their anticonvulsant activity, demonstrating the chemical reactivity and modification potential of these compounds (Obniska et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for their pharmacological efficacy. Detailed studies on similar structures help in understanding how these properties influence drug formulation and delivery.

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interaction with receptors, define the therapeutic potential of these compounds. For instance, the affinity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives for serotonin receptors highlights the importance of chemical properties in drug design (Obniska et al., 2006).

Aplicaciones Científicas De Investigación

Potential as NK2 Receptor Antagonists

Research has demonstrated that derivatives of this compound exhibit potent and selective antagonistic activities against the tachykinin NK2 receptor. Such compounds have shown significant efficacy in assays involving rat colon binding, guinea pig trachea, and bronchoconstriction induced by NK2 receptor agonists in anesthetized guinea pigs, suggesting their utility in treating respiratory ailments or conditions associated with NK2 receptor activity (P W Smith et al., 1995).

Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated for their antihypertensive properties in spontaneous hypertensive rats. These studies revealed that certain derivatives possess the potential to act as antihypertensive agents, implicating their possible use in managing high blood pressure conditions (J. Caroon et al., 1981).

Anticonvulsant Properties

Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives has indicated their effectiveness in displaying anticonvulsant activity, highlighting their potential for development into new therapeutic agents for epilepsy and related disorders. These compounds were evaluated for their neurotoxic and anticonvulsant properties, suggesting a promising avenue for further pharmaceutical development (J. Obniska et al., 2006).

Propiedades

IUPAC Name

3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(thiophene-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3S/c1-2-21-8-10-22(11-9-21)12-13-24-16-20(27-19(24)26)4-6-23(7-5-20)18(25)17-3-14-28-15-17/h3,14-15H,2,4-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWFUAZQPZBFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCN2CC3(CCN(CC3)C(=O)C4=CSC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.